molecular formula C18H17N3O3 B2916248 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide CAS No. 891117-54-7

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide

Cat. No.: B2916248
CAS No.: 891117-54-7
M. Wt: 323.352
InChI Key: ARDOBVMNESJSHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • 2,5-Dimethylphenyl isocyanate is a reactive compound used in the synthesis of various heterocyclic derivatives .

Scientific Research Applications

Chemical Synthesis and Analysis

  • Chemical Reactions and Structural Analysis : A study by Szczepankiewicz, Suwiński, and Karczmarzyk (2004) explored the reaction of N-phenylbenzamidine with O-acetylbenzeneoximoyl chloride, resulting in unexpected products like 5-methoxy-3,4,5-triphenyl-4,5-dihydro-1,2,4-oxadiazole. X-ray analysis confirmed the structure of these compounds, highlighting the complex chemical interactions involved in such reactions (Szczepankiewicz, Suwiński, & Karczmarzyk, 2004).

Anticancer and Antimicrobial Activities

  • Anticancer Properties : Research by Ahsan et al. (2014) delved into the synthesis and anticancer activities of novel oxadiazole analogues. These compounds were tested against various cancer cell lines, including leukemia and breast cancer, demonstrating significant anticancer potential (Ahsan et al., 2014).
  • Antimicrobial Screening : Desai, Rajpara, and Joshi (2013) synthesized and screened a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides for antimicrobial activity. These compounds showed promising results against various bacterial and fungal infections, suggesting their potential therapeutic use in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).

Enzymatic Activity and Molecular Interactions

  • Effect on Enzyme Activities : A study by Tomi, Al-qaisi, and Al-Qaisi (2010) focused on the synthesis of bis-1,3,4-oxadiazole containing glycine moiety and its effects on various transferase enzymes. The study found that this compound could activate or inhibit different enzyme activities, demonstrating its potential in biochemical research (Tomi, Al-qaisi, & Al-Qaisi, 2010).
  • Molecular Structure and Intermolecular Interactions : Karabulut et al. (2014) investigated the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide using X-ray diffraction and DFT calculations. Their study provides insights into the impact of intermolecular interactions on molecular geometry, crucial for understanding chemical and biological processes (Karabulut et al., 2014).

Luminescence Sensing and Radiolabeling

  • Luminescence Sensing : Shi, Zhong, Guo, and Li (2015) synthesized lanthanide(III)-organic frameworks using dimethylphenyl imidazole dicarboxylate, demonstrating their sensitivity to benzaldehyde derivatives. These complexes show potential as fluorescence sensors for specific chemicals (Shi, Zhong, Guo, & Li, 2015).
  • Radiolabeling for Receptor Imaging : Hamill et al. (1996) developed radiolabelled, nonpeptide angiotensin II antagonists like [11C]L-159,884, useful for imaging angiotensin II, AT1 receptors. This research contributes to the development of diagnostic tools in medical imaging (Hamill et al., 1996).

Future Directions

: 2,5-Dimethylphenyl isocyanate - Sigma-Aldrich : N-(2,5-Dimethylphenyl)formamide - Santa Cruz Biotechnology : Acetamide, N-(2,5-dimethylphenyl)- - NIST Chemistry WebBook

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11-7-8-12(2)15(9-11)17-20-21-18(24-17)19-16(22)13-5-4-6-14(10-13)23-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDOBVMNESJSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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